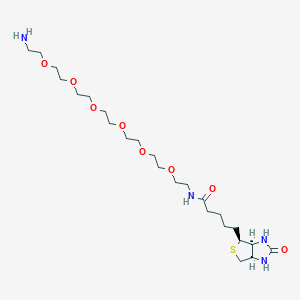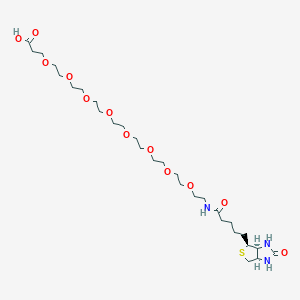
(-)-Bornyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Bornyl acetate is a monoterpene compound that is widely distributed in nature and is found in a variety of plant species. It is a colorless or pale yellow liquid with a sweet, woody, and camphoraceous odor. It is also known as 1-bornyl acetate, and it is a naturally occurring terpene found in essential oils. This compound has a wide range of applications, from pharmaceuticals and cosmetics to food and beverage flavoring. It has been studied for its potential medicinal properties, including its anti-inflammatory, anti-viral, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Biocatalysis and Chemical Transformation : Miyazawa and Miyasato (2001) reported the biotransformation of (-)-bornyl acetate using the fungus Glomerella cingulata, resulting in various metabolites like 5-exo-hydroxybornyl acetate and 5-oxobornyl acetate (Miyazawa & Miyasato, 2001).
Psychophysiological Effects : Matsubara et al. (2011) found that this compound, when inhaled at low doses, induced relaxation and reduced arousal levels after visual display terminal work, without affecting task performance (Matsubara et al., 2011).
Anti-inflammatory Properties : Chen et al. (2014) demonstrated the anti-inflammatory potential of bornyl acetate in a lipopolysaccharide-induced acute lung injury model. It showed a reduction in proinflammatory cytokines and neutrophil infiltration (Chen et al., 2014).
Analgesic Effects : Wu et al. (2004) and (2005) investigated the analgesic and anti-inflammatory effects of bornyl acetate, showing its efficacy in reducing pain in various models (Wu et al., 2004); (Wu et al., 2005).
Anticancer Activity : Li and Wang (2016) found that bornyl acetate enhanced the anticancer activity of 5-fluorouracil in human gastric cancer cells, indicating its potential as an adjunct in cancer therapy (Li & Wang, 2016).
Vascular Health : Yang et al. (2018) showed that bornyl acetate suppressed attachment of monocytes to endothelial cells induced by oxidized LDL, suggesting its role in preventing vascular inflammation related to atherosclerosis (Yang et al., 2018).
Atmospheric Chemistry : Coeur et al. (1999) studied the gas-phase reaction of bornyl acetate with hydroxyl radical, leading to the formation of organic aerosols, relevant in atmospheric chemistry (Coeur et al., 1999).
Chemical and Microbiological Functionalization : Allen et al. (1979) researched the chemical and microbiological remote functionalisation of bornyl acetate, which is important for understanding its chemical properties and potential applications in synthesis (Allen et al., 1979).
Rumen Fermentation and Methane Mitigation : Joch et al. (2015) investigated the effects of bornyl acetate on rumen fermentation, finding it could reduce methane production, which has implications for agricultural practices and environmental sustainability (Joch et al., 2015).
Mecanismo De Acción
Target of Action
(-)-Bornyl acetate, also known as BORNYL ACETATE, Levo-bornyl acetate, L-bornyl acetate, or (-)-Borneol acetate, is a compound that primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions .
Mode of Action
This compound interacts with its targets, the acyl-CoA short-chain synthetases, to facilitate the conversion of acetate into acetyl-CoA . This interaction results in an increase in the levels of acetyl-CoA within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetate metabolism pathway . This pathway involves the conversion of acetate into acetyl-CoA, which is then used in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
It’s known that acetate, the molecule that this compound helps to metabolize, can traverse cell membranes without requiring a specific uptake system , suggesting that this compound may have good bioavailability.
Result of Action
The action of this compound results in increased levels of acetyl-CoA within the cell . This increase in acetyl-CoA can have various effects at the molecular and cellular level, including increased energy production, enhanced lipid synthesis, and altered protein function through acetylation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as glucose, can affect the rate at which acetate is metabolized into acetyl-CoA . Additionally, conditions such as hypoxia and nutrient scarcity can also influence the action and efficacy of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (-)-Bornyl acetate can be achieved through the esterification of (-)-borneol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "(-)-Borneol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add (-)-borneol and acetic anhydride to a reaction flask", "Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water to hydrolyze the excess acetic anhydride", "Extract the product with a non-polar solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain (-)-Bornyl acetate as a colorless liquid" ] } | |
| 76-49-3 | |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
Clave InChI |
KGEKLUUHTZCSIP-RTYFJBAXSA-N |
SMILES isomérico |
CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canónico |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Apariencia |
Solid powder |
Punto de ebullición |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
Densidad |
0.978 at °C 0.981-0.985 0.979-0.984 0.981-0.987 |
Punto de inflamación |
190 °F (88 °C) /closed cup/ |
Descripción física |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma Colourless solid; Sweet herbaceous odou |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Practically insoluble to insoluble in wate |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bornyl acetate; NSC 407158; NSC-407158; NSC407158 |
Presión de vapor |
0.6 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)

![N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide](/img/structure/B1192338.png)
